Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorophenyl group attached to a 4-oxobutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dichlorophenyl)-4-oxobutyric acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 4-(3,5-dichlorophenyl)-4-oxobutyric acid.
Reduction: Formation of 4-(3,5-dichlorophenyl)-4-hydroxybutyrate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance the binding affinity of the compound to its target, while the ester and ketone functionalities can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Methyl 4-(3,5-dichlorophenyl)-4-hydroxybutyrate: A reduced form of the compound with a hydroxyl group instead of a ketone.
4-(3,5-Dichlorophenyl)-4-oxobutyric acid: The corresponding carboxylic acid derivative.
3,5-Dichlorophenylacetic acid: A structurally related compound with a different functional group arrangement.
Uniqueness: Methyl 4-(3,5-dichlorophenyl)-4-oxobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ester and ketone functionalities allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the dichlorophenyl group enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
methyl 4-(3,5-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXCDBBQXJQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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